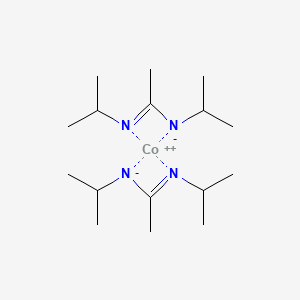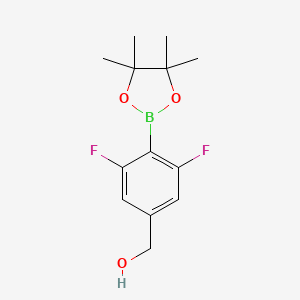
Bis(N,N'-di-i-propylacetamidinato)cobalt(II), 98% (99.99%-Co) (Co(iPr-MeAMD)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) is a precursor used for the atomic layer deposition of metals, nitrides, and oxides . It has been used in the fabrication of powder materials for applications in many areas other than microelectronics .
Chemical Reactions Analysis
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) has been used as a precursor in the atomic layer deposition (ALD) process. For instance, cobalt sulfide was deposited onto a MOF material named NU-1000 using Bis(N,N’-di-i-propylacetamidinato)cobalt(II) and H2S as precursors .Physical And Chemical Properties Analysis
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) appears as green crystals. It has a melting point of 84 °C and sublimes at 50°C . The compound is not soluble in water .Scientific Research Applications
Precursor for Thin Film Deposition
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) is used as a precursor for thin film deposition of metals, oxides, and nitrides . This process is crucial in various fields such as microelectronics, photovoltaics, and surface coatings.
Chemical Vapor Deposition (CVD)
This compound can be used in the form of pellets for Chemical Vapor Deposition (CVD) applications . CVD is a widely used technique in material processing and it has applications in semiconductor manufacturing and thin-film production.
Physical Vapor Deposition (PVD)
Similar to CVD, Physical Vapor Deposition (PVD) is another application where this compound can be utilized . PVD is used to produce high-quality, high-performance, solid materials and is commonly used in the manufacture of microelectronics.
Production of Advanced Materials
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) can be used in the production of advanced materials . It can be cast into rod, bar, or plate form, as well as numerous other machined shapes.
Organometallic Compounds
This compound can be used in the form of solutions and organometallic compounds . These have applications in a wide range of areas, including catalysis, biomedicine, and materials science.
Mechanism of Action
Target of Action
Bis(N,N’-di-i-propylacetamidinato)cobalt(II), also known as MFCD08459350 or Co(iPr-MeAMD)2, is primarily used as a precursor in the atomic layer deposition (ALD) of metals, nitrides, and oxides . Its primary targets are the surfaces of materials where these depositions are desired.
Mode of Action
The compound interacts with its targets through a process known as atomic layer deposition. In this process, the compound is vaporized and then deposited onto a surface in a layer-by-layer fashion. This allows for precise control over the thickness of the deposited layers .
Biochemical Pathways
This process can be used to create thin films of metals, nitrides, and oxides, which have applications in various fields such as electronics and materials science .
Result of Action
The molecular and cellular effects of Bis(N,N’-di-i-propylacetamidinato)cobalt(II) are primarily seen in the formation of thin films on surfaces. These films can have various properties depending on the specific metals, nitrides, or oxides being deposited .
Action Environment
The action of Bis(N,N’-di-i-propylacetamidinato)cobalt(II) can be influenced by environmental factors such as temperature and pressure. For instance, the compound is known to be air and moisture sensitive . It’s also worth noting that the compound is stable at room temperature but may decompose at high temperatures .
Safety and Hazards
properties
IUPAC Name |
cobalt(2+);(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17N2.Co/c2*1-6(2)9-8(5)10-7(3)4;/h2*6-7H,1-5H3;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJSAIZRJFXGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34CoN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cobalt(2+);(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)






